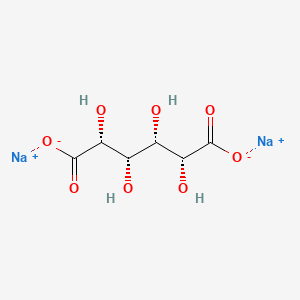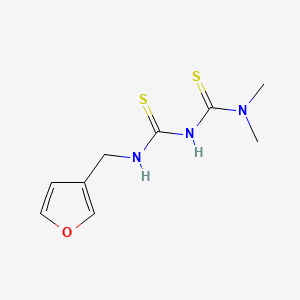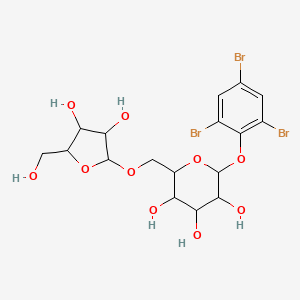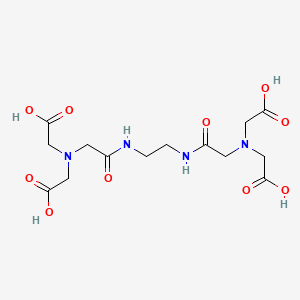
L-Idaric Acid Disodium Salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Idaric Acid Disodium Salt is a chemical compound with the molecular formula C6H8Na2O8 and a molecular weight of 254.10 g/mol. It is a disodium salt of L-Idaric acid, which is a monosaccharide derivative. This compound is used in various biochemical applications, including the synthesis of L-idaro-1,4-lactone and the biosynthesis of myoinositol in rat seminal vesicles.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
L-Idaric Acid Disodium Salt can be synthesized through the oxidation of L-idose, a rare sugar. The oxidation process typically involves the use of strong oxidizing agents such as nitric acid or potassium permanganate under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated by neutralizing the reaction mixture with sodium hydroxide to form the disodium salt.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale oxidation of L-idose using similar oxidizing agents. The process is optimized for high yield and purity, and the product is purified through crystallization or other separation techniques.
Analyse Chemischer Reaktionen
Types of Reactions
L-Idaric Acid Disodium Salt undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of different carboxylic acid derivatives.
Reduction: Reduction reactions can convert the compound back to its corresponding alcohol.
Substitution: The hydroxyl groups in the compound can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidizing Agents: Nitric acid, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Acyl chlorides, alkyl halides.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of esters and ethers.
Wissenschaftliche Forschungsanwendungen
L-Idaric Acid Disodium Salt has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the synthesis of L-idaro-1,4-lactone, an inhibitor of α-L-idosiduronase.
Biology: Utilized in the biosynthesis of myoinositol in rat seminal vesicles.
Medicine: Investigated for its potential therapeutic applications due to its inhibitory effects on specific enzymes.
Industry: Employed in the production of various biochemical reagents and as a standard in analytical chemistry.
Wirkmechanismus
The mechanism of action of L-Idaric Acid Disodium Salt involves its interaction with specific enzymes and biochemical pathways. For example, it inhibits α-L-idosiduronase by binding to the active site of the enzyme, thereby preventing the hydrolysis of glycosidic bonds. This inhibition can affect various metabolic pathways and has potential therapeutic implications.
Vergleich Mit ähnlichen Verbindungen
L-Idaric Acid Disodium Salt can be compared with other similar compounds such as:
D-Glucaric Acid Disodium Salt: Another disodium salt of a hexaric acid, used in similar biochemical applications.
L-Gulonic Acid Disodium Salt: A related compound with similar structural features and applications.
D-Galactaric Acid Disodium Salt: Used in organic synthesis and biochemical research.
Uniqueness
This compound is unique due to its specific inhibitory effects on α-L-idosiduronase and its role in the biosynthesis of myoinositol. These properties make it valuable in both research and industrial applications.
Eigenschaften
Molekularformel |
C6H8Na2O8 |
|---|---|
Molekulargewicht |
254.10 g/mol |
IUPAC-Name |
disodium;(2R,3S,4S,5R)-2,3,4,5-tetrahydroxyhexanedioate |
InChI |
InChI=1S/C6H10O8.2Na/c7-1(3(9)5(11)12)2(8)4(10)6(13)14;;/h1-4,7-10H,(H,11,12)(H,13,14);;/q;2*+1/p-2/t1-,2-,3+,4+;;/m0../s1 |
InChI-Schlüssel |
IDAGXRIGDWCIET-ILFCYSDFSA-L |
Isomerische SMILES |
[C@H]([C@@H]([C@H](C(=O)[O-])O)O)([C@H](C(=O)[O-])O)O.[Na+].[Na+] |
Kanonische SMILES |
C(C(C(C(=O)[O-])O)O)(C(C(=O)[O-])O)O.[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(1S,2S)-3-oxo-2-[(Z)-pent-2-enyl]cyclopentyl]acetic acid](/img/structure/B13859291.png)
![tert-butyl N-[3-(2-chlorophenyl)-3-hydroxypropyl]carbamate](/img/structure/B13859299.png)
![2-{N2-[NAlpha-Benzoylbenzoicamido-N6-6-biotinamidocaproyl]lysinylamido}ethyl-2'-(N-sulfosuccinimidylcarboxy)ethyl Disulfide Sodium Salt](/img/structure/B13859305.png)

![5-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13859313.png)


![3-[Chloro(pyridin-3-yl)methyl]benzonitrile](/img/structure/B13859328.png)
![[(5-Nitrofurfurylidene)hydrazino]acetic Acid; Nitrofurantoin Impurity](/img/structure/B13859333.png)
![N-[1-(1H-indol-3-yl)propan-2-yl]-1-benzofuran-2-carboxamide](/img/structure/B13859340.png)

![5-Chloro-1-(cyclopropylmethyl)-[1,3]thiazolo[5,4-b]pyridin-2-one](/img/structure/B13859357.png)

